molecular formula C13H14ClN3O4 B5911809 ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate

ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate

Cat. No.: B5911809
M. Wt: 311.72 g/mol
InChI Key: AYBBMUTYDXXMJQ-YVLHZVERSA-N
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Description

Ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate is a synthetic organic compound. It is characterized by the presence of a hydrazinylidene group attached to a cyanoacetate moiety, with additional chloro and methoxy substituents on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate typically involves the condensation of 5-chloro-2,4-dimethoxyphenylhydrazine with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate can be compared with other similar compounds, such as:

    Ethyl cyanoacetate: Lacks the hydrazinylidene and phenyl substituents.

    5-chloro-2,4-dimethoxyphenylhydrazine: Lacks the cyanoacetate moiety.

    Hydrazinylidene derivatives: Similar structure but with different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-4-21-13(18)10(7-15)17-16-9-5-8(14)11(19-2)6-12(9)20-3/h5-6,16H,4H2,1-3H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBBMUTYDXXMJQ-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1OC)OC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1OC)OC)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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